Product packaging for Pentyl 4-hydroxybenzoate(Cat. No.:CAS No. 6521-29-5)

Pentyl 4-hydroxybenzoate

Cat. No.: B030016
CAS No.: 6521-29-5
M. Wt: 208.25 g/mol
InChI Key: ZNSSPLQZSUWFJT-UHFFFAOYSA-N
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Description

Pentyl 4-hydroxybenzoate, also known as Nipagin E, is a member of the paraben ester family renowned for its antimicrobial and preservative properties. This compound functions by penetrating microbial cell membranes and disrupting key enzymatic processes, particularly those involving membrane-bound proteins, leading to the effective inhibition of a broad spectrum of bacteria and fungi. Its primary research application is in the field of preservative science, where it is extensively investigated for stabilizing pharmaceuticals, cosmetics, and various laboratory reagents against microbial contamination. The pentyl chain confers increased lipophilicity compared to shorter-chain parabens, enhancing its solubility in organic matrices and its overall antimicrobial efficacy. Researchers utilize this compound as a critical reference standard in chromatographic analysis, as a model compound in studies exploring structure-activity relationships (SAR) within the paraben class, and in the development of novel preservative systems for industrial and consumer products. This product is supplied as a high-purity solid to ensure reproducible and reliable results in your controlled laboratory studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B030016 Pentyl 4-hydroxybenzoate CAS No. 6521-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentyl 4-hydroxybenzoate
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InChI

InChI=1S/C12H16O3/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSSPLQZSUWFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9047887
Record name Pentylparaben
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Molecular Weight

208.25 g/mol
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CAS No.

6521-29-5
Record name Pentyl p-hydroxybenzoate
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Foundational & Exploratory

"Chemical and physical properties of Pentyl 4-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl 4-hydroxybenzoate, also known as pentylparaben, is an alkyl ester of p-hydroxybenzoic acid. It belongs to the paraben family, a group of chemicals widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, along with detailed experimental protocols, and explores its biological activities and potential mechanisms of action.

Chemical and Physical Properties

This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents like chloroform and methanol.[1] The key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
PropertyValue
IUPAC Name This compound
Synonyms Amylparaben, n-Pentyl p-hydroxybenzoate, Pentyl paraben
CAS Number 6521-29-5[2]
Molecular Formula C₁₂H₁₆O₃[2]
Molecular Weight 208.25 g/mol [3]
InChI Key ZNSSPLQZSUWFJT-UHFFFAOYSA-N[2]
SMILES CCCCCCOC(=O)C1=CC=C(O)C=C1[3]
Table 2: Physical Properties of this compound
PropertyValue
Melting Point 36-40 °C[1]
Boiling Point 197-200 °C at 10 mmHg[1]
Solubility Insoluble in water; Slightly soluble in chloroform and methanol[1]
Appearance White to cream or pale brown crystals, powder, or fused solid[4]

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is available through the NIST WebBook, providing valuable information for its identification.[5]

Infrared (IR) Spectroscopy

The NIST WebBook also provides the gas-phase infrared spectrum of this compound, which can be used to identify its functional groups.[6]

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of p-hydroxybenzoic acid esters, which can be adapted for this compound, involves the direct esterification of p-hydroxybenzoic acid with the corresponding alcohol in the presence of an acid catalyst and an azeotropic agent to remove water.[7]

Materials:

  • p-Hydroxybenzoic acid

  • Pentanol (Amyl alcohol)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (azeotropic agent)

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and a Dean-Stark apparatus, combine p-hydroxybenzoic acid, an excess of pentanol, and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (i.e., no more water is collected), cool the reaction mixture.

  • Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

G Workflow for the Synthesis of this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification p_hydroxybenzoic_acid p-Hydroxybenzoic Acid reflux Reflux with Azeotropic Removal of Water p_hydroxybenzoic_acid->reflux pentanol Pentanol pentanol->reflux sulfuric_acid Sulfuric Acid (catalyst) sulfuric_acid->reflux toluene Toluene (solvent) toluene->reflux neutralization Neutralization reflux->neutralization extraction Extraction neutralization->extraction washing Washing extraction->washing drying Drying washing->drying evaporation Solvent Evaporation drying->evaporation purification_step Recrystallization / Chromatography evaporation->purification_step product This compound purification_step->product

Synthesis Workflow
Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be evaluated using standard methods such as broth microdilution or disk diffusion assays, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

  • Preparation of Microtiter Plates: Serially dilute the stock solution in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include positive (microorganism without test compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

G Workflow for Antimicrobial Susceptibility Testing start Start prepare_stock Prepare Stock Solution of This compound start->prepare_stock serial_dilution Perform Serial Dilutions in Microtiter Plate prepare_stock->serial_dilution inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_plate incubate Incubate Under Appropriate Conditions inoculate_plate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

Antimicrobial Testing Workflow

Biological Activity and Signaling Pathways

Antimicrobial Mechanism of Action

Parabens, including this compound, exert their antimicrobial effects through multiple mechanisms. The primary mode of action is believed to be the disruption of microbial membrane transport processes.[11] Their lipophilic nature allows them to partition into the cell membrane, altering its fluidity and function. Additionally, parabens have been shown to inhibit the synthesis of DNA and RNA, as well as key enzymes like ATPases and phosphotransferases in some bacterial species.[12]

Mitochondrial Effects

Studies on other parabens, such as propylparaben, have indicated that they can induce mitochondrial dysfunction.[13] This is thought to occur through the induction of the mitochondrial permeability transition (MPT), leading to mitochondrial swelling, depolarization of the mitochondrial membrane, and uncoupling of oxidative phosphorylation.[11] This ultimately results in a depletion of cellular ATP, contributing to cytotoxicity. The potency of this effect appears to increase with the length of the alkyl chain, suggesting that this compound may have a significant impact on mitochondrial function.[13]

G Proposed Mechanism of Paraben-Induced Mitochondrial Dysfunction paraben This compound (Paraben) membrane Mitochondrial Membrane paraben->membrane mpt Induction of Mitochondrial Permeability Transition (MPT) membrane->mpt swelling Mitochondrial Swelling mpt->swelling depolarization Membrane Depolarization mpt->depolarization uncoupling Uncoupling of Oxidative Phosphorylation mpt->uncoupling atp_depletion Cellular ATP Depletion uncoupling->atp_depletion cytotoxicity Cytotoxicity atp_depletion->cytotoxicity G Potential Estrogenic Signaling Pathway of 4-Hydroxybenzoic Acid ligand 4-Hydroxybenzoic Acid (or Paraben) er_alpha Estrogen Receptor α (ERα) ligand->er_alpha pi3k PI3K er_alpha->pi3k erk ERK er_alpha->erk akt AKT pi3k->akt proliferation Cell Proliferation akt->proliferation erk->proliferation

References

"Spectroscopic data analysis of Pentyl 4-hydroxybenzoate (NMR, IR, Mass)"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pentyl 4-hydroxybenzoate, a member of the paraben family, is an alkyl ester of p-hydroxybenzoic acid. Parabens are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. A thorough understanding of the molecular structure and purity of this compound is crucial for its application in regulated industries. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a structured presentation of the spectral data to aid in the identification and characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No. 6521-29-5), with the structure provided below for reference.

Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.93Doublet2H8.8Ar-H (ortho to -COO)
6.86Doublet2H8.8Ar-H (ortho to -OH)
6.48Singlet1H-Ar-OH
4.25Triplet2H6.7-O-CH₂-
1.74Quintet2H7.2-O-CH₂-CH₂-
1.39Multiplet4H--CH₂-CH₂-CH₃
0.92Triplet3H7.3-CH₃

Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
166.7C=O
160.0Ar-C-OH
131.7Ar-C-H (ortho to -COO)
122.4Ar-C-COO
115.2Ar-C-H (ortho to -OH)
65.0-O-CH₂-
28.7-O-CH₂-CH₂-
28.1-CH₂-CH₂-CH₃
22.3-CH₂-CH₃
14.0-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350Broad, StrongO-H stretch (phenolic)
2958, 2871MediumC-H stretch (aliphatic)
1678StrongC=O stretch (ester)
1608, 1512StrongC=C stretch (aromatic)
1278StrongC-O stretch (ester)
1168StrongC-O stretch (phenol)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
20825[M]⁺ (Molecular Ion)
138100[HO-C₆H₄-COOH]⁺
12140[HO-C₆H₄-CO]⁺
7030[C₅H₁₀]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution should be clear and free of any particulate matter.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

    • Process the data with an exponential window function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source. The spectrometer can be coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Data Acquisition (GC-MS):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.

    • The eluent from the GC is directed into the EI source of the mass spectrometer.

    • Typical EI source parameters: electron energy of 70 eV, ion source temperature of 200-250 °C.

    • Scan a mass range of m/z 40-400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Spectral Interpretation & Structure Elucidation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Interpretation Correlate Data & Determine Structure NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

Disclaimer: The provided spectroscopic data is based on publicly available information and typical values for a compound with this structure. Actual experimental results may vary depending on the specific instrumentation, experimental conditions, and sample purity. This guide is intended for informational purposes and should be used in conjunction with experimentally obtained data for definitive structural confirmation.

Pentyl 4-hydroxybenzoate: A Technical Guide to Its Biological Activities and Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl 4-hydroxybenzoate, also known as pentylparaben, is an alkyl ester of p-hydroxybenzoic acid. As a member of the paraben family, it is recognized for its antimicrobial properties, which are leveraged in various industries, including pharmaceuticals, cosmetics, and food preservation. The biological activities of pentylparaben are intrinsically linked to its chemical structure, particularly the length of its pentyl ester chain, which influences its efficacy. This technical guide provides a comprehensive overview of the known biological activities and antimicrobial spectrum of this compound, drawing from the broader understanding of parabens. It details generalized experimental protocols for assessing its antimicrobial and cytotoxic effects and explores potential mechanisms of action, including membrane disruption and enzymatic inhibition. While specific quantitative data for pentylparaben remains limited in publicly available literature, this guide synthesizes the existing knowledge on parabens to offer a robust framework for researchers and professionals in drug development.

Introduction

Parabens are a class of p-hydroxybenzoic acid esters that have been widely utilized as preservatives for nearly a century due to their broad-spectrum antimicrobial activity, stability over a wide pH range, and cost-effectiveness. The antimicrobial efficacy of parabens is known to increase with the length of the alkyl chain. Consequently, this compound, with its five-carbon chain, is predicted to exhibit greater antimicrobial potency compared to its shorter-chain counterparts like methylparaben and propylparaben. This document aims to provide an in-depth technical overview of the biological activities of this compound, with a focus on its antimicrobial spectrum. It also outlines the standard experimental methodologies used to evaluate these properties and discusses the current understanding of its mechanism of action.

Antimicrobial Spectrum and Efficacy

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of microorganisms are not extensively documented in readily available literature, the general antimicrobial spectrum of parabens is well-established. They are known to be more effective against fungi (yeasts and molds) and Gram-positive bacteria than against Gram-negative bacteria. The increased efficacy of longer-chain parabens suggests that pentylparaben would be a potent antimicrobial agent.

Table 1: Postulated Antimicrobial Spectrum of this compound Based on General Paraben Activity

Microorganism TypeGenus/Species ExamplePostulated Efficacy
Gram-positive Bacteria Staphylococcus aureusHigh
Bacillus subtilisHigh
Gram-negative Bacteria Escherichia coliModerate
Pseudomonas aeruginosaLow to Moderate
Yeasts Candida albicansHigh
Saccharomyces cerevisiaeHigh
Molds Aspergillus nigerHigh

Note: This table represents an extrapolated antimicrobial spectrum. Specific MIC values for this compound would require experimental verification.

Mechanism of Action

The precise mechanism of antimicrobial action for parabens, including pentylparaben, is not fully elucidated but is believed to be multi-faceted. The primary proposed mechanisms include:

  • Disruption of Membrane Transport Processes: The lipophilic nature of the alkyl chain allows parabens to integrate into the microbial cell membrane, disrupting its structure and function. This can interfere with essential transport processes and lead to the leakage of intracellular components.

  • Inhibition of DNA and RNA Synthesis: Some studies suggest that parabens can inhibit the synthesis of nucleic acids, thereby preventing microbial replication.

  • Enzyme Inhibition: Parabens may inhibit key microbial enzymes, such as ATPases and phosphotransferases, which are crucial for cellular energy production and metabolism.

It is important to note that the contribution of each mechanism may vary depending on the specific microorganism and the concentration of the paraben.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the antimicrobial and cytotoxic properties of a compound like this compound. It is crucial to recognize that these are standardized methodologies and would require specific optimization and validation for pentylparaben.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Protocol: Broth Microdilution Method

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Create a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate by transferring a fixed volume of the solution from one well to the next.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the appropriate broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution (this compound) dilution Perform Serial Dilutions stock->dilution plate Prepare Microtiter Plate (Growth Medium) plate->dilution inoculum Prepare Microbial Inoculum inoculate Inoculate Wells inoculum->inoculate dilution->inoculate incubate Incubate Plate inoculate->incubate read Read Results incubate->read

Workflow for MIC Determination.
Cytotoxicity Assaying

It is essential to evaluate the potential toxicity of any antimicrobial compound against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cytotoxicity_Assay_Workflow cluster_setup Setup cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis seed Seed Mammalian Cells treat Treat with Pentyl 4-hydroxybenzoate seed->treat incubate_compound Incubate (24-72h) treat->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure Measure Absorbance solubilize->measure analyze Analyze Data measure->analyze

Workflow for MTT Cytotoxicity Assay.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct modulation of eukaryotic signaling pathways by this compound. However, studies on other parabens and related phenolic compounds offer some insights into potential areas of interaction. For instance, some parabens have been reported to exhibit weak estrogenic activity, suggesting a potential interaction with estrogen receptor signaling pathways. Additionally, related phenolic compounds have been shown to influence various cellular signaling cascades, including those involved in inflammation and oxidative stress. Further research is required to elucidate any specific signaling pathways that may be affected by pentylparaben.

Potential_Signaling_Interaction cluster_cellular_effects Potential Cellular Effects Pentyl_4_hydroxybenzoate Pentyl_4_hydroxybenzoate Estrogen_Receptor_Signaling Estrogen Receptor Signaling Pentyl_4_hydroxybenzoate->Estrogen_Receptor_Signaling Potential weak interaction (based on other parabens) Inflammatory_Pathways Inflammatory Pathways Pentyl_4_hydroxybenzoate->Inflammatory_Pathways Hypothesized effect (based on related phenolics) Oxidative_Stress_Response Oxidative Stress Response Pentyl_4_hydroxybenzoate->Oxidative_Stress_Response Hypothesized effect (based on related phenolics)

Potential Signaling Interactions of this compound.

Conclusion and Future Directions

This compound is a promising antimicrobial agent with a presumed broad spectrum of activity, particularly against fungi and Gram-positive bacteria. Its mechanism of action is likely multifaceted, involving the disruption of microbial cell membranes and vital cellular processes. While the general biological activities of parabens are well-understood, there is a notable lack of specific quantitative data and detailed experimental studies focused exclusively on pentylparaben.

Future research should prioritize the systematic evaluation of the antimicrobial spectrum of this compound to establish precise MIC values against a comprehensive panel of clinically and industrially relevant microorganisms. Furthermore, detailed mechanistic studies are needed to fully elucidate its mode of action. Investigations into its effects on eukaryotic cell signaling pathways will also be crucial for a thorough understanding of its biological activity and to ensure its safe application in various products. Such data will be invaluable for the informed and effective use of this compound in drug development and other applications.

Methodological & Application

Application Notes and Protocols: Pentyl 4-hydroxybenzoate in Cosmetic Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl 4-hydroxybenzoate, also known as pentylparaben, is a member of the paraben family of preservatives, which have been widely used in cosmetic and personal care products to prevent microbial contamination. Parabens are esters of p-hydroxybenzoic acid and are effective against a broad spectrum of microorganisms, including bacteria and fungi. The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain, making pentylparaben a potent preservative.[1] However, its use in cosmetic products has been restricted in some regions, such as the European Union, due to safety concerns.

These application notes provide an overview of the use of this compound in cosmetic preservation, including its mechanism of action, methods for evaluating its efficacy, and relevant experimental protocols.

Mechanism of Action

The primary mechanism of antimicrobial action for parabens, including this compound, involves the disruption of microbial cell membranes. This disruption alters membrane transport processes and can lead to the leakage of intracellular components.[2][3] Additionally, it is thought that parabens may inhibit the synthesis of DNA and RNA, further contributing to their antimicrobial effect.[1] The lipophilic nature of the longer alkyl chain in pentylparaben enhances its ability to penetrate the microbial cell membrane, leading to greater efficacy compared to shorter-chain parabens like methylparaben.

Signaling Pathway and Cellular Targets

While a specific signaling pathway is not elucidated for paraben action, the key cellular targets are the microbial cell membrane and intracellular enzymatic processes. The interaction can be visualized as a multi-step process:

Pentylparaben This compound CellMembrane Microbial Cell Membrane Pentylparaben->CellMembrane DnaRnaInhibition Inhibition of DNA/RNA Synthesis Pentylparaben->DnaRnaInhibition MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption IntracellularComponents Leakage of Intracellular Components MembraneDisruption->IntracellularComponents MetabolicInhibition Inhibition of Cellular Respiration & ATP Synthesis MembraneDisruption->MetabolicInhibition CellDeath Microbial Cell Death IntracellularComponents->CellDeath MetabolicInhibition->CellDeath DnaRnaInhibition->CellDeath

Caption: Proposed mechanism of action for this compound.

Data Presentation: Antimicrobial Efficacy

The effectiveness of a preservative is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. While specific MIC data for this compound is not extensively available in the public domain, the general trend for parabens indicates that longer alkyl chains result in lower MIC values, signifying higher potency.

Table 1: General Efficacy Trend of Parabens against Common Cosmetic Spoilage Microorganisms

MicroorganismGeneral Paraben Efficacy (Increasing Potency)
Staphylococcus aureusMethyl < Ethyl < Propyl < Butyl < Pentyl
Pseudomonas aeruginosaMethyl < Ethyl < Propyl < Butyl < Pentyl
Escherichia coliMethyl < Ethyl < Propyl < Butyl < Pentyl
Candida albicansMethyl < Ethyl < Propyl < Butyl < Pentyl
Aspergillus brasiliensisMethyl < Ethyl < Propyl < Butyl < Pentyl

Note: This table represents a general trend. Actual MIC values can vary depending on the specific strain, test conditions, and formulation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against common cosmetic spoilage microorganisms.

Materials:

  • This compound

  • Solvent for this compound (e.g., ethanol, propylene glycol)

  • Mueller-Hinton Broth (for bacteria)

  • Sabouraud Dextrose Broth (for fungi)

  • Sterile 96-well microtiter plates

  • Microbial cultures (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 9027, E. coli ATCC 8739, C. albicans ATCC 10231, A. brasiliensis ATCC 16404)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Stock Solution: Dissolve a known weight of this compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth within the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no preservative) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) after incubation.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution of this compound Dilutions Perform Serial Dilutions in Microtiter Plate Stock->Dilutions Inoculate Inoculate Wells Dilutions->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Observe Observe for Growth (Turbidity) Incubate->Observe DetermineMIC Determine MIC Observe->DetermineMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

This protocol is a standardized method to evaluate the antimicrobial protection of a cosmetic product.[4][5][6]

Materials:

  • Cosmetic product containing this compound

  • Standardized microbial cultures (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis)

  • Sterile containers

  • Neutralizing broth (to inactivate the preservative)

  • Agar plates for enumeration

  • Incubator

Procedure:

  • Product Inoculation: The cosmetic product is challenged by inoculating it with a known concentration of each test microorganism separately.

  • Incubation: The inoculated product is stored at a controlled temperature (e.g., 20-25°C) for 28 days.

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), a sample of the product is taken, and the preservative is neutralized. The number of surviving microorganisms is then determined by plate count.

  • Evaluation: The reduction in the microbial count is calculated at each time point and compared against the acceptance criteria defined in the ISO 11930 standard.

Table 2: ISO 11930 Acceptance Criteria for Preservative Efficacy

MicroorganismLog Reduction at Day 7Log Reduction at Day 14Log Reduction at Day 28
Bacteria (S. aureus, P. aeruginosa, E. coli)≥ 3No increaseNo increase
Yeast (C. albicans)≥ 1No increaseNo increase
Mold (A. brasiliensis)≥ 1No increaseNo increase

Note: "No increase" means the number of viable microorganisms should not be greater than the count at the previous time point.

cluster_challenge Challenge Phase cluster_sampling Sampling & Analysis cluster_eval Evaluation Inoculate Inoculate Cosmetic Product with Test Microorganisms Incubate Incubate at Controlled Temperature for 28 Days Inoculate->Incubate Sample7 Day 7: Sample & Neutralize Incubate->Sample7 Sample14 Day 14: Sample & Neutralize Incubate->Sample14 Sample28 Day 28: Sample & Neutralize Incubate->Sample28 PlateCount Plate & Enumerate Surviving Microorganisms Sample7->PlateCount Sample14->PlateCount Sample28->PlateCount Calculate Calculate Log Reduction PlateCount->Calculate Compare Compare with ISO 11930 Criteria Calculate->Compare

Caption: Workflow for Preservative Efficacy (Challenge) Test (ISO 11930).

Conclusion

This compound is a potent antimicrobial preservative due to its chemical structure. The provided protocols for MIC determination and preservative efficacy testing are essential for evaluating its effectiveness in cosmetic formulations. Researchers and developers should be aware of the regulatory restrictions on its use in certain regions when considering it for new product development. The data and methodologies presented here serve as a foundational guide for the scientific evaluation of this and other cosmetic preservatives.

References

Troubleshooting & Optimization

"Improving the yield and purity of Pentyl 4-hydroxybenzoate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Pentyl 4-hydroxybenzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound (also known as pentyl paraben) is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid, 4-hydroxybenzoic acid, with an alcohol, 1-pentanol, in the presence of an acid catalyst.[1][2]

Q2: Why is an acid catalyst necessary for the esterification reaction?

A2: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial because it protonates the carbonyl oxygen of the 4-hydroxybenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the 1-pentanol.[1][3][4] Without a catalyst, the reaction is extremely slow.

Q3: Is the Fischer esterification a reversible reaction, and how does this impact the yield?

A3: Yes, the Fischer esterification is a reversible equilibrium reaction where the carboxylic acid and alcohol react to form an ester and water.[3] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed during the reaction.[3][5]

Q4: What are the primary impurities I can expect in my crude product?

A4: The crude product of this compound synthesis is often impure and may contain unreacted starting materials (4-hydroxybenzoic acid and 1-pentanol), the acid catalyst, and water. Side products can also form, although they are less common under optimized conditions.

Q5: How can I purify the final this compound product?

A5: The most common method for purifying solid organic compounds like this compound is recrystallization.[6][7] This process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solution.[6][7] Washing the crude product to remove the acid catalyst and unreacted starting materials is a critical preliminary step.

Troubleshooting Guide

Low Yield

Q: My reaction yield is consistently low (under 40%). What are the likely causes and how can I improve it?

A: Low yields in Fischer esterification are common and can be attributed to several factors related to the reaction equilibrium.

  • Incomplete Reaction: The reaction may not have reached equilibrium or was not driven sufficiently toward the product side.

    • Solution 1: Increase Reactant Excess: Use a larger excess of 1-pentanol. Increasing the alcohol-to-acid molar ratio significantly shifts the equilibrium towards the ester.[3][8] For instance, moving from a 1:1 to a 10:1 ratio of alcohol to acid can dramatically increase the yield.[3]

    • Solution 2: Remove Water: As water is a product, its presence will favor the reverse reaction (hydrolysis of the ester). If your setup allows, use a Dean-Stark apparatus to remove water as it forms azeotropically with a solvent like toluene.[1][3]

    • Solution 3: Increase Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzoic acid) is no longer visible.

  • Loss During Workup: Significant amounts of the product can be lost during the extraction and washing steps.

    • Solution: Ensure proper separation of aqueous and organic layers during extraction. Minimize the number of transfer steps to avoid physical loss of the product.[9] When washing with a basic solution (like sodium bicarbonate) to neutralize the acid catalyst, do so carefully to avoid hydrolysis of the ester product.

  • Sub-optimal Reaction Temperature: The reaction may be too slow if the temperature is too low.

    • Solution: Ensure the reaction mixture is heated to a gentle reflux. The temperature should be maintained at the boiling point of the alcohol or solvent being used to ensure a reasonable reaction rate.[2]

Low Purity

Q: After purification, my product is still impure. What are the common impurities and how can I remove them?

A: Impurities in the final product are often unreacted starting materials or byproducts from side reactions.

  • Presence of Unreacted 4-Hydroxybenzoic Acid: This is a common impurity, as it is a solid with limited solubility in some organic solvents.

    • Solution 1: Aqueous Base Wash: During the workup, wash the organic layer (containing the ester) with an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The acidic 4-hydroxybenzoic acid will be deprotonated to form a water-soluble carboxylate salt, which will then move into the aqueous layer and be removed.

    • Solution 2: Recrystallization: Choose a recrystallization solvent in which this compound is soluble when hot but insoluble when cold, while 4-hydroxybenzoic acid has different solubility characteristics. A mixed solvent system may be required.

  • Presence of Unreacted 1-Pentanol: Due to its use in excess, residual alcohol is a very common impurity.

    • Solution 1: Evaporation: 1-Pentanol is more volatile than the ester product. It can often be removed under reduced pressure using a rotary evaporator.

    • Solution 2: Water Wash: Washing the organic layer with water or brine can help remove some of the excess alcohol.

  • Product is Oily or Fails to Crystallize: This often indicates the presence of significant impurities that are depressing the melting point.

    • Solution: First, ensure all volatile impurities like excess alcohol and solvent have been removed under vacuum. If the product is still an oil, attempt to purify it using column chromatography. For recrystallization, if the product "oils out," it means the solution is supersaturated above the melting point of the solid. To fix this, add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly, perhaps by insulating the flask. Scratching the inside of the flask with a glass rod at the solvent line can also help induce crystallization.

Data on Optimizing Reaction Conditions

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Molar Ratio (Alcohol:Acid)General Expected YieldRationale
1:1Moderate (~60-70%)Equilibrium is not strongly shifted towards products.
3:1Good (~80-90%)Excess alcohol pushes the equilibrium to the right.
10:1 or higherVery Good (>95%)Le Châtelier's principle strongly favors product formation.[3]

Table 2: Troubleshooting Summary Based on Reaction Parameters

IssueParameter to AdjustRecommended ChangeExpected Outcome
Low YieldReactant Molar RatioIncrease the excess of 1-pentanol.Shifts equilibrium to favor ester formation.
Low YieldWater RemovalUse a Dean-Stark trap or drying agent.Prevents the reverse hydrolysis reaction.[3]
Slow ReactionTemperatureEnsure the reaction is at a steady reflux.Increases the rate of reaction.
Low PurityPurificationOptimize the recrystallization solvent.Better separation of the ester from impurities.[7]
Acidic ProductWorkupWash with NaHCO₃ solution.Removes unreacted 4-hydroxybenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • 4-hydroxybenzoic acid

  • 1-pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (optional, for use with Dean-Stark trap)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Combine 4-hydroxybenzoic acid (1.0 eq), 1-pentanol (5.0 eq), and a suitable solvent like toluene in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Slowly and carefully add concentrated sulfuric acid (approx. 0.1 eq) to the mixture.

  • Heat the mixture to a steady reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with:

    • Water (to remove the bulk of the excess pentanol and some acid).

    • Saturated sodium bicarbonate solution (to neutralize the remaining sulfuric acid and remove unreacted 4-hydroxybenzoic acid). Repeat until no more CO₂ evolution is observed.

    • Saturated sodium chloride (brine) solution (to help break any emulsions and remove excess water).

  • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or hexane and ethyl acetate)

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimum amount of the hot primary solvent (the one in which the compound is more soluble, e.g., ethanol) to just dissolve the crude solid at its boiling point.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering the solution.

  • Slowly add the hot secondary solvent (the one in which the compound is less soluble, e.g., water) dropwise until the solution becomes slightly cloudy (turbid).

  • Add a few drops of the primary solvent to make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals thoroughly to remove any residual solvent.

Visualizations

Fischer_Esterification_Workflow Workflow for this compound Synthesis Reactants 1. Reactants 4-hydroxybenzoic acid 1-pentanol H₂SO₄ (catalyst) Reaction 2. Esterification (Reflux) Reactants->Reaction Workup 3. Workup Extraction & Washing Reaction->Workup Drying 4. Drying & Evaporation Workup->Drying Crude 5. Crude Product Drying->Crude Purification 6. Purification (Recrystallization) Crude->Purification Final 7. Pure Product This compound Purification->Final

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Troubleshooting Guide for Low Yield Start Low Yield Observed Check_Equilibrium Is the reaction equilibrium driven to products? Start->Check_Equilibrium Check_Workup Was there significant product loss during workup? Check_Equilibrium->Check_Workup Yes Increase_Alcohol Increase molar ratio of 1-pentanol to acid. Check_Equilibrium->Increase_Alcohol No Remove_Water Use a Dean-Stark trap or drying agent. Check_Equilibrium->Remove_Water No Check_Time_Temp Was the reaction time and temperature sufficient? Check_Workup->Check_Time_Temp No Improve_Workup Optimize extraction and minimize transfer steps. Check_Workup->Improve_Workup Yes Increase_Reflux Increase reflux time and ensure proper temperature. Check_Time_Temp->Increase_Reflux No End Yield Improved Check_Time_Temp->End Yes Increase_Alcohol->End Remove_Water->End Improve_Workup->End Increase_Reflux->End

Caption: A decision-making workflow for troubleshooting low product yield.

References

"Troubleshooting solubility issues of Pentyl 4-hydroxybenzoate in aqueous media"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Pentyl 4-hydroxybenzoate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: The low aqueous solubility of this compound is primarily due to its chemical structure. The long pentyl group imparts significant hydrophobic character to the molecule. The key physicochemical properties are summarized in the table below.

Q3: Why is my this compound not dissolving in water?

A3: this compound is inherently a poorly water-soluble compound due to its hydrophobic nature.[1][2] If you are observing insolubility, it is likely due to exceeding its thermodynamic solubility limit in water. Other factors could include the purity of the compound and the temperature of the aqueous medium.

Q4: Can I increase the solubility of this compound by changing the pH?

A4: Yes, adjusting the pH of the aqueous medium can increase the solubility of this compound. It is a weak acid with a predicted pKa of approximately 8.22.[1] At a pH above its pKa, the phenolic hydroxyl group will deprotonate, forming the more water-soluble phenolate salt. Therefore, increasing the pH to 9 or higher will significantly enhance its solubility.

Q5: What are some common strategies to improve the solubility of this compound in aqueous solutions?

A5: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol).

  • Use of Surfactants: Incorporating non-ionic, anionic, or cationic surfactants to form micelles that can encapsulate the hydrophobic molecule.

  • Complexation with Cyclodextrins: Utilizing cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to form inclusion complexes where the pentylparaben molecule resides within the hydrophobic cavity of the cyclodextrin.

  • pH Adjustment: As mentioned in Q4, increasing the pH above the pKa of the phenolic group will increase solubility.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Solid this compound remains undissolved in my aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Exceeded solubility limitDetermine the approximate solubility in your specific medium using the protocol below.You will have an estimate of the maximum concentration that can be dissolved.
Incorrect pH for dissolutionMeasure the pH of your buffer. If it is below 8, consider increasing it.Solubility should increase as the pH approaches and surpasses the pKa of 8.22.
Insufficient mixing or equilibration timeEnsure vigorous mixing (e.g., vortexing, sonication) and allow sufficient time for equilibrium to be reached (can be several hours).More of the compound may dissolve over time with adequate agitation.
Issue 2: My solution appears cloudy or forms a precipitate over time.
Possible Cause Troubleshooting Step Expected Outcome
Supersaturated solutionThe initial dissolution might have been kinetically favored, but the solution is thermodynamically unstable. Try preparing the solution at a slightly lower concentration.A stable, clear solution should be formed.
Temperature fluctuationsEnsure the solution is stored at a constant temperature. A decrease in temperature can cause precipitation.The solution should remain clear if the concentration is below the solubility limit at the storage temperature.
Change in pHRe-measure the pH of the solution to ensure it has not changed due to interactions with other components or atmospheric CO2.If the pH has decreased, readjust it to the desired level.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₃[5][6][7][8]
Molecular Weight208.26 g/mol [2][5]
AppearanceWhite to off-white solid[1]
Predicted pKa8.22 ± 0.15[1]
Predicted XlogP3.8[6]
Water SolubilityInsoluble[1][2]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol provides a general procedure to estimate the equilibrium solubility of this compound in a specific aqueous medium.

Materials:

  • This compound

  • Aqueous medium of interest (e.g., purified water, buffer)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm, PTFE or other suitable material)

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the aqueous medium. The excess solid should be clearly visible.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check to ensure excess solid is still present.

  • After equilibration, allow the suspension to settle for a few hours.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method (see Protocol 2).

  • Calculate the solubility by correcting for the dilution factor.

Protocol 2: Quantification of this compound using HPLC

This is a general HPLC method that can be adapted for the quantification of pentylparaben.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dilute the filtered samples from Protocol 1 with the mobile phase or a compatible solvent.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with This compound check_concentration Is the concentration exceeding the known low solubility? start->check_concentration reduce_concentration Reduce concentration check_concentration->reduce_concentration Yes check_ph Is the pH of the aqueous medium below 8? check_concentration->check_ph No re_evaluate Re-evaluate solubility reduce_concentration->re_evaluate adjust_ph Increase pH to > 8.22 check_ph->adjust_ph Yes use_solubilizer Employ a solubilization technique: - Co-solvents - Surfactants - Cyclodextrins check_ph->use_solubilizer No, or pH adjustment is not an option adjust_ph->re_evaluate use_solubilizer->re_evaluate

Caption: Troubleshooting workflow for addressing solubility issues.

Solubility_Enhancement_Mechanisms cluster_cosolvency Co-solvency cluster_surfactant Surfactant Micellization cluster_cyclodextrin Cyclodextrin Complexation cosolvent Water + Co-solvent (e.g., Ethanol) cosolvent_effect Reduces polarity of the solvent system cosolvent->cosolvent_effect surfactant Surfactant molecules micelle Micelle with hydrophobic core surfactant->micelle Self-assembles above CMC cyclodextrin Cyclodextrin (Hydrophobic cavity) complex Inclusion Complex pentylparaben Pentyl 4-hydroxybenzoate (Hydrophobic) pentylparaben->cosolvent Solubilized in pentylparaben->micelle Encapsulated in pentylparaben->cyclodextrin Forms complex with

Caption: Mechanisms of common solubility enhancement techniques.

References

"Strategies to minimize matrix effects in the analysis of Pentyl 4-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Pentyl 4-hydroxybenzoate (Amylparaben). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate quantification in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification of this compound.[2] Essentially, other components in your sample can either hide the analyte's signal or artificially boost it.[3] This is a significant concern in complex matrices such as cosmetics, pharmaceuticals, food, and biological samples where this compound is often found.[4]

Q2: What are the most common strategies to minimize matrix effects?

A: There are several strategies that can be employed, often in combination, to reduce or compensate for matrix effects. These can be broadly categorized as:

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[3][5]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from matrix components is a crucial step. This can involve adjusting the mobile phase, gradient, or selecting a different column.[1]

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering compounds. However, this is only feasible if the analyte concentration is high enough to remain above the limit of detection.[1]

  • Use of Internal Standards: This is a powerful method to compensate for matrix effects. An ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C₆-labeled this compound.[6] This is because it will be affected by the matrix in the same way as the target analyte, allowing for accurate correction.[6]

Q3: When should I use Solid-Phase Extraction (SPE) versus the QuEChERS method?

A: The choice between SPE and QuEChERS depends on the sample matrix and the desired outcome.

  • Solid-Phase Extraction (SPE) is a highly selective method that can provide very clean extracts.[7] It is particularly useful for complex matrices like cosmetics and pharmaceutical formulations.[7][8] There are various SPE sorbents available, allowing for targeted cleanup.[9]

  • QuEChERS is a simpler and faster technique that is widely used for multi-residue analysis in food and agricultural samples.[10] It involves a simple extraction with a solvent followed by a cleanup step using dispersive SPE.[10] While it may not provide as clean an extract as traditional SPE for some complex matrices, its speed and ease of use are significant advantages.[11]

Q4: Is a stable isotope-labeled internal standard for this compound commercially available?

A: Yes, n-Pentyl paraben (n-pentyl 4-hydroxybenzoate) (ring-¹³C₆, 99%) 1 mg/mL in methanol is commercially available and can be used as an internal standard to effectively compensate for matrix effects in LC-MS/MS analysis.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound due to matrix effects.

Issue 1: Poor reproducibility of results and inconsistent analyte response.
Possible Cause Troubleshooting Step
Significant Matrix Effects Evaluate the extent of matrix effects by comparing the analyte response in a post-extraction spiked sample to a standard in a neat solvent. A significant difference indicates the presence of matrix effects.[1]
Inadequate Sample Cleanup Improve the sample preparation method. If using protein precipitation, consider switching to a more rigorous technique like SPE or QuEChERS.[13]
Co-elution of Interfering Compounds Optimize the chromatographic method to better separate the analyte from matrix components. Try adjusting the gradient, mobile phase composition, or using a different analytical column.[1]
No Internal Standard Used Incorporate a stable isotope-labeled internal standard (e.g., ¹³C₆-Pentyl 4-hydroxybenzoate) to compensate for variations in matrix effects between samples.[6]
Issue 2: Low analyte recovery.
Possible Cause Troubleshooting Step
Inefficient Extraction from Matrix Optimize the extraction solvent and conditions (e.g., pH, temperature, mixing time). For complex matrices like creams or lotions, ensure complete dissolution and extraction.[7]
Analyte Loss During Sample Cleanup For SPE, ensure the correct sorbent, conditioning, washing, and elution steps are used. The wash step should be strong enough to remove interferences but not elute the analyte. The elution solvent must be strong enough to fully recover the analyte.[7]
Analyte Degradation Investigate the stability of this compound in your sample matrix and during the analytical process. Adjust pH or add stabilizers if necessary.[13]
Issue 3: High background noise or interfering peaks in the chromatogram.
Possible Cause Troubleshooting Step
Insufficient Sample Cleanup Employ a more effective cleanup technique. For example, in QuEChERS, different sorbents like C18 or PSA can be used to target specific interferences.[10] For cosmetic samples, specialized SPE cartridges can be very effective.[8]
Contamination Ensure all glassware, solvents, and reagents are clean and of high purity. Run blank samples to identify sources of contamination.[14]
Carryover from Previous Injections Implement a robust needle wash protocol in your autosampler and inject blank samples between high-concentration samples to check for carryover.[14]

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for Parabens in Cosmetic Creams

This protocol is adapted from methodologies designed for the cleanup of parabens in complex cosmetic matrices.[7][8]

  • Sample Preparation: Weigh 1.0 g of the cosmetic cream into a centrifuge tube. Add 9.0 mL of methanol and vortex vigorously to dissolve the cream and form an emulsion. Adjust the pH to 7 with 0.1M NH₄OH.[7]

  • Centrifugation: Centrifuge the sample for 10 minutes at 4000 rpm to separate insoluble excipients.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load 1.0 mL of the supernatant from the centrifuged sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute the this compound and other parabens from the cartridge with 2 x 2 mL of methanol.

  • Final Preparation: The eluate can be evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS for Parabens in Food Samples

This protocol is a general representation of the QuEChERS method adapted for paraben analysis in food matrices.[10]

  • Sample Homogenization: Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a dSPE tube containing a sorbent (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA). Vortex for 1 minute.

  • Final Centrifugation: Centrifuge the dSPE tube at high speed (e.g., 10,000 rpm) for 5 minutes.

  • Analysis: The supernatant is ready for direct injection or can be further diluted before LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from various studies on paraben analysis.

Table 1: Recovery of Parabens using Different Extraction Methods

AnalyteMatrixExtraction MethodRecovery (%)Reference
MethylparabenInfant FormulaeLLE with Methanol/TCA88-108[15]
Various ParabensHuman MilkQuEChERS87-112[11]
Various ParabensFresh-cut VegetablesQuEChERS with MWCNTs70-120[10]
MethylparabenSoy SauceHPLC Method>87[16]

Table 2: Matrix Effect in the Analysis of Parabens

AnalyteMatrixCleanup MethodMatrix Effect (%)Reference
Various ParabensDairy ProductsSPE with EMR-lipid sorbent0-10[17]
Various ParabensFresh-cut VegetablesQuEChERS with MWCNTsLower than with PSA[10]
THC and metabolitesOral FluidSPE<10[18]

Matrix Effect (%) is often calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates suppression, and a positive value indicates enhancement.

Visualizations

Experimental and Logical Workflows

LC-MS/MS Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Sample Receipt & Homogenization Spike Spike with Internal Standard (e.g., ¹³C₆-Pentyl 4-hydroxybenzoate) Sample->Spike Prep Sample Preparation (SPE, QuEChERS, etc.) Spike->Prep LC LC Separation Prep->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification & Reporting Data->Quant Troubleshooting Matrix Effects Start Inconsistent Results or Poor Recovery Observed CheckIS Is a stable isotope-labeled internal standard (SIL-IS) being used? Start->CheckIS AddIS Implement SIL-IS (e.g., ¹³C₆-Pentyl 4-hydroxybenzoate) CheckIS->AddIS No AssessME Assess Matrix Effect (Post-extraction spike vs. neat standard) CheckIS->AssessME Yes AddIS->AssessME HighME Is Matrix Effect > 20%? AssessME->HighME OptimizeLC Optimize Chromatographic Separation (e.g., new column, gradient tuning) HighME->OptimizeLC Yes Revalidate Re-validate Method HighME->Revalidate No ImproveCleanup Improve Sample Cleanup (e.g., switch to SPE, optimize sorbent) OptimizeLC->ImproveCleanup Dilute Dilute Sample Extract ImproveCleanup->Dilute Dilute->Revalidate SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Protocol Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample Extract Condition->Load Wash 3. Wash (Remove Interferences) Load->Wash Elute 4. Elute Analyte (Methanol) Wash->Elute Analyze 5. Evaporate & Reconstitute for LC-MS Analysis Elute->Analyze QuEChERS_Workflow cluster_quechers QuEChERS Protocol Extract 1. Extraction (Sample + Acetonitrile + Salts) Centrifuge1 2. Centrifuge Extract->Centrifuge1 dSPE 3. Dispersive SPE Cleanup (Aliquot of Supernatant + Sorbent) Centrifuge1->dSPE Centrifuge2 4. Centrifuge dSPE->Centrifuge2 Analyze 5. Analyze Supernatant by LC-MS Centrifuge2->Analyze

References

"Addressing peak tailing and asymmetry for Pentyl 4-hydroxybenzoate in liquid chromatography"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Pentyl 4-hydroxybenzoate (also known as Pentylparaben) using liquid chromatography (LC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues, particularly peak tailing and asymmetry, encountered during your experiments.

Troubleshooting Guide: Peak Tailing and Asymmetry

Peak tailing is a common issue in liquid chromatography that can compromise the accuracy and resolution of your analysis.[1][2][3] It is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[2] This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.

Is your this compound peak exhibiting tailing?

Follow this troubleshooting workflow to identify and resolve the issue:

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No physical_issue Indicates a Physical or System-wide Problem all_peaks_yes->physical_issue check_frit Check for blocked column inlet frit or guard column contamination. physical_issue->check_frit check_void Inspect for column void. check_frit->check_void check_extracolumn Minimize extra-column volume (tubing length/ID). check_void->check_extracolumn solution_physical Solution: - Reverse flush column (if permissible). - Replace guard column/frit. - Replace column if void is present. - Use shorter, narrower ID tubing. check_extracolumn->solution_physical chemical_issue Indicates a Chemical Interaction (Secondary Retention) all_peaks_no->chemical_issue check_silanol Primary Suspect: Secondary interactions with residual silanol groups on the silica-based stationary phase. chemical_issue->check_silanol optimize_mp Optimize Mobile Phase check_silanol->optimize_mp mp_ph Adjust pH optimize_mp->mp_ph mp_buffer Increase Buffer Strength optimize_mp->mp_buffer mp_modifier Add Mobile Phase Modifier (e.g., triethylamine - use with caution on modern columns) optimize_mp->mp_modifier solution_chemical Solution: - Adjust mobile phase pH away from pKa. - Increase buffer concentration. - Use a modern, high-purity, end-capped column. mp_ph->solution_chemical mp_buffer->solution_chemical mp_modifier->solution_chemical

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound?

A1: Peak tailing for this compound in reversed-phase liquid chromatography is primarily caused by:

  • Secondary Interactions with Silanol Groups: The most common cause is the interaction of the analyte with acidic silanol groups (-Si-OH) on the surface of silica-based column packing materials.[1][4] These interactions introduce a secondary, undesirable retention mechanism, leading to peak tailing.[2][5]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound or the silanol groups, it can lead to inconsistent ionization and peak shape issues.[1][6][7]

  • Column Contamination and Degradation: Accumulation of sample matrix components on the column inlet frit or at the head of the column can distort the peak shape.[3][8] A void in the column packing material can also lead to peak tailing.

  • Extra-Column Effects: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing, especially for early eluting peaks.[1][9]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH plays a critical role in controlling the peak shape of ionizable compounds like this compound. The hydroxyl group on the benzene ring is weakly acidic.

  • Suppressing Silanol Ionization: At a lower mobile phase pH (e.g., below 4), the acidic silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the analyte through ion-exchange mechanisms.[10]

  • Analyte Ionization: It is crucial to operate at a pH that is at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state. If the pH is close to the pKa, a mixture of ionized and unionized forms will be present, leading to peak distortion or splitting.[7]

The following diagram illustrates the interaction between this compound and the stationary phase:

G cluster_0 Reversed-Phase Stationary Phase (e.g., C18) cluster_1 Mobile Phase p1 p2 p3 p4 ligand1 silanol ligand2 analyte This compound analyte->ligand1 Primary Hydrophobic Interaction (Desired) analyte->silanol Secondary Silanol Interaction (Causes Tailing)

Caption: Analyte-stationary phase interactions.

Q3: What are some recommended starting conditions for analyzing this compound to achieve good peak shape?

A3: While method development and optimization are crucial, here are some recommended starting parameters based on the analysis of similar parabens:

ParameterRecommendationRationale
Column High-purity, end-capped C18 column (e.g., 2.1-4.6 mm ID, 150 mm length, <5 µm particle size)Minimizes residual silanol interactions.[1]
Mobile Phase A 0.1% Formic Acid or 0.1% Phosphoric Acid in WaterMaintains a low pH to suppress silanol activity.[11]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase LC.
Gradient/Isocratic Gradient elution is often preferred for mixtures of parabens. For a single analyte, isocratic may be sufficient.Provides good separation and peak shape.
Column Temperature 30-40 °CImproves peak efficiency and can reduce viscosity.[12]
Flow Rate 0.8-1.0 mL/min for a 4.6 mm ID columnTypical flow rate for standard bore columns.
Detection UV at 254 nmParabens have strong absorbance at this wavelength.[11][13]
Q4: Can column contamination from my sample cause peak tailing for this compound?

A4: Yes, sample matrix components can accumulate on the column, leading to peak shape distortion.[3][8] It is highly recommended to use a guard column to protect the analytical column.[9] If you suspect contamination, you can try flushing the column with a strong solvent or, if the column allows, back-flushing.[8]

Experimental Protocols

Example Protocol for this compound Analysis

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water[14]

  • Formic acid or phosphoric acid

  • 0.45 µm membrane filters for mobile phase and sample filtration[14]

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

3. HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C[11]
Injection Volume 10 µL
Detection UV at 254 nm[11]

4. Sample Preparation

  • Dissolve or dilute the sample in a solvent compatible with the initial mobile phase conditions.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. System Suitability

  • Before running samples, perform several injections of a standard solution to ensure the system is equilibrated and producing consistent results.

  • The USP tailing factor should ideally be ≤ 1.5. A value of 1 indicates a perfectly symmetrical peak.

By following these guidelines and systematically troubleshooting any issues, you can achieve symmetrical, reproducible peaks for the analysis of this compound in your liquid chromatography experiments.

References

Technical Support Center: Optimizing Pentyl 4-hydroxybenzoate for Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentyl 4-hydroxybenzoate (also known as pentylparaben or amylparaben) in antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for this compound?

A1: The primary antimicrobial mechanism of this compound and other parabens is the disruption of microbial cell membrane integrity. This leads to increased membrane permeability, leakage of intracellular components such as potassium ions, and interference with critical enzymatic processes essential for microbial survival and reproduction.[1][2][3] The antimicrobial activity of parabens generally increases with the length of the alkyl chain, making pentylparaben a potent antimicrobial agent.

Q2: Against which types of microorganisms is this compound most effective?

A2: this compound, like other parabens, is generally more effective against fungi (yeasts and molds) and Gram-positive bacteria compared to Gram-negative bacteria.[1] Gram-negative bacteria possess an outer membrane that can act as a barrier, reducing the uptake of the paraben.

Q3: What is a typical starting concentration range for this compound in an antimicrobial assay?

A3: Due to its poor water solubility, determining a precise starting concentration can be challenging and is highly dependent on the solvent system and the specific assay. Based on data for other long-chain parabens, a starting concentration range of 100 to 1000 µg/mL in a suitable organic solvent (like DMSO or ethanol) before further dilution in the assay medium is a reasonable starting point for determining the Minimum Inhibitory Concentration (MIC).

Q4: Can this compound be used in combination with other antimicrobial agents?

A4: Yes, parabens can exhibit synergistic effects when used in combination with other antimicrobial agents. This can potentially broaden the spectrum of activity and may help to reduce the required concentration of each agent, which is particularly beneficial for poorly soluble compounds like pentylparaben.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in the assay medium. This compound has low aqueous solubility. The concentration in the final assay medium may be exceeding its solubility limit.1. Use a co-solvent: Prepare a high-concentration stock solution of pentylparaben in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Ensure the final concentration of the solvent in the assay does not exceed a level that affects microbial growth (typically ≤1% v/v for DMSO). 2. Optimize the solvent system: Experiment with different co-solvents or a mixture of co-solvents to improve solubility. 3. Incorporate a surfactant: Low concentrations of non-ionic surfactants (e.g., Tween 80) can help to maintain the solubility of hydrophobic compounds in aqueous media. Perform a control to ensure the surfactant itself does not have antimicrobial activity at the concentration used.
Inconsistent or non-reproducible MIC results. 1. Incomplete solubilization of the compound. 2. Adsorption of the compound to plasticware. 3. Variability in inoculum preparation.1. Ensure complete dissolution: Vortex the stock solution thoroughly before preparing dilutions. Visually inspect for any undissolved particles. 2. Use low-binding labware: Consider using polypropylene or other low-protein-binding plates and tubes to minimize adsorption. 3. Standardize inoculum: Strictly adhere to standardized protocols for preparing the microbial inoculum to the correct cell density (e.g., 0.5 McFarland standard).
No antimicrobial activity observed, even at high concentrations. 1. The test organism may be inherently resistant to parabens. 2. The compound may not be sufficiently bioavailable in the assay system. 3. Degradation of the compound.1. Test against a known sensitive control strain: Include a quality control strain known to be susceptible to parabens to validate the assay. 2. Consider alternative assay methods: If using a broth-based assay, consider an agar-based method (or vice-versa) to see if the physical properties of the medium are affecting the results. 3. Check stability: While parabens are generally stable, ensure the stock solution is stored correctly (protected from light and at the recommended temperature) and is not expired.
Zone of inhibition is observed for the solvent control in an agar diffusion assay. The solvent used to dissolve the pentylparaben (e.g., DMSO, ethanol) has its own antimicrobial activity at the concentration used.1. Reduce solvent concentration: Ensure the final concentration of the solvent in the test is below its own MIC. 2. Allow for solvent evaporation: In disk diffusion assays, after applying the compound solution to the disk, allow the solvent to evaporate completely in a sterile environment before placing the disk on the agar.

Data Presentation

Minimum Inhibitory Concentration (MIC) of Long-Chain Parabens against Common Microorganisms

Note: Specific MIC data for this compound is limited in publicly available literature. The following table provides representative MIC values for Butylparaben, a structurally similar long-chain paraben, to offer an estimated range for experimental design.

MicroorganismGram Stain/TypeButylparaben MIC (µg/mL)
Staphylococcus aureusGram-positive12.5 - 100
Escherichia coliGram-negative100 - 800
Candida albicansYeast12.5 - 100
Aspergillus nigerMold50 - 400

Experimental Protocols

Broth Microdilution Assay for a Poorly Soluble Compound (e.g., this compound)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for poorly soluble compounds.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile

  • 96-well sterile microtiter plates (round-bottom recommended)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Microbial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at 10 mg/mL (10,000 µg/mL) in 100% DMSO. Ensure it is fully dissolved.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 2 µL of the 10 mg/mL this compound stock solution to the first well of each row to be tested. This will result in a starting concentration of 200 µg/mL and a DMSO concentration of 2%.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well. The 11th well will serve as a growth control (no compound), and the 12th well as a sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard in sterile saline or PBS.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted microbial suspension to each well (except the sterility control well). This will bring the final volume in each well to 200 µL and will halve the concentration of the compound and DMSO. The final concentration range of this compound will be 100 µg/mL down to 0.195 µg/mL, and the final DMSO concentration will be 1% or less in all wells.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi (e.g., 24-48 hours for yeasts, longer for molds).

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a plate reader to measure optical density (OD).

Agar Dilution Assay for a Poorly Soluble Compound

Materials:

  • This compound

  • Ethanol or DMSO

  • Molten Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile petri dishes

  • Microbial cultures

  • Inoculum replicator (e.g., Steers replicator)

Procedure:

  • Preparation of Drug-Containing Agar Plates:

    • Prepare a stock solution of this compound in ethanol or DMSO at a concentration 10 times the highest desired final concentration in the agar.

    • Prepare a series of 2-fold dilutions of the stock solution.

    • For each concentration, add 2 mL of the drug solution to 18 mL of molten agar (held at 45-50°C) and mix thoroughly but gently to avoid bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify. Prepare a control plate with agar and the solvent only.

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10^7 CFU/mL.

  • Inoculation:

    • Using an inoculum replicator, spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized inoculum (delivering about 10^4 CFU per spot).

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate under appropriate conditions.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that prevents the visible growth of the microorganism on the agar.

Mandatory Visualizations

Antimicrobial_Assay_Workflow Workflow for Antimicrobial Susceptibility Testing of a Poorly Soluble Compound cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solution Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) Serial_Dilution Perform Serial Dilution in Assay Medium Stock_Solution->Serial_Dilution Microbial_Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate with Microbial Suspension Microbial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate under Appropriate Conditions Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for Antimicrobial Susceptibility Testing.

Paraben_Mechanism Logical Relationship of Paraben Antimicrobial Action Paraben This compound (Paraben) Membrane Microbial Cell Membrane Paraben->Membrane interacts with Disruption Disruption of Membrane Integrity Membrane->Disruption Permeability Increased Membrane Permeability Disruption->Permeability Enzyme_Inhibition Inhibition of Membrane-Bound Enzymes Disruption->Enzyme_Inhibition Leakage Leakage of Intracellular Components (e.g., K+) Permeability->Leakage Cell_Death Inhibition of Growth / Cell Death Leakage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Logical Relationship of Paraben Antimicrobial Action.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Pentyl 4-hydroxybenzoate in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Pentyl 4-hydroxybenzoate (Pentylparaben), a widely used preservative, in complex sample matrices such as cosmetics and environmental waters. The following sections detail the performance characteristics of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective strengths and limitations. Detailed experimental protocols and visual workflows are provided to aid in the selection and implementation of the most suitable method for your research and quality control needs.

Method Performance Comparison

The selection of an appropriate analytical method hinges on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of validation parameters for HPLC-DAD and GC-MS methods for the analysis of this compound.

Table 1: HPLC-DAD Method Validation Data for this compound
Validation ParameterPerformance MetricSource
Linearity Range 5 - 1000 µg/mL[1]
Correlation Coefficient (r²) > 0.997[1]
Limit of Detection (LOD) 0.001%[2]
Limit of Quantification (LOQ) 5 µg/mL[1]
Accuracy (Recovery %) 98.62 ± 3.76% (for methyl & propylparaben)
Precision (RSD %) < 3.5% (for four parabens)[1]

Note: Data may be for a mixture of parabens as specific data for this compound was not always available.

Table 2: GC-MS Method Validation Data for this compound
Validation ParameterPerformance MetricSource
Linearity Range 10 - 20,000 ng/g[3]
Correlation Coefficient (r²) > 0.990[4]
Limit of Detection (LOD) 0.64 - 4.12 ng/L (for a range of parabens)
Limit of Quantification (LOQ) 0.014 - 1.0 ng/g (for a range of pollutants)[4]
Accuracy (Recovery %) 63 - 119% (for a range of pollutants)[4]
Precision (RSD %) < 35% (for a range of pollutants)[4]

Note: Data may be for a mixture of parabens or other pollutants as specific data for this compound was not always available.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results.

HPLC-DAD Method for Cosmetic Creams

This protocol is adapted for the analysis of this compound in a complex cosmetic cream matrix.

1. Sample Preparation: Solid-Phase Extraction (SPE) [2]

  • Sample Pre-treatment: [5]

    • Weigh 1.0 g of the cosmetic cream into a beaker.

    • Add 9.0 mL of methanol and mix vigorously to dissolve the cream and form an emulsion.[2]

    • Adjust the pH to 7 with 0.1M ammonium hydroxide to precipitate carbomer excipients.[2]

    • Centrifuge the mixture for 5 minutes at 4000 rpm to separate the precipitate.[2]

    • Collect the supernatant for SPE.[2]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading:

    • Load 1 mL of the supernatant onto the conditioned SPE cartridge.[2]

  • Washing:

    • Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elution:

    • Elute the this compound with 3 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

2. HPLC-DAD Analysis [1]

  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB C-18 (or equivalent), narrow bore RR.[1]

    • Mobile Phase: Acetonitrile and water gradient.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Diode-Array Detector (DAD) at 254 nm.[6]

    • Column Temperature: Ambient.

GC-MS Method for Wastewater Samples

This protocol is designed for the determination of this compound in environmental water samples.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) [7][8]

  • Sample Collection and Preservation:

    • Collect water samples in amber glass bottles.

    • Preserve samples by adding sodium chloride (60 g/L) and store at 4°C.[8]

  • Extraction:

    • Take a 500 mL aliquot of the water sample in a separatory funnel.

    • Add a suitable internal standard.

    • Extract the sample three times with 50 mL portions of dichloromethane by shaking vigorously for 2 minutes.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Further concentrate to the final volume (e.g., 0.5 mL) under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended):

    • To improve volatility and chromatographic peak shape, derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may be performed.

2. GC-MS Analysis

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent) capillary column.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature of 70°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical procedures described above.

HPLC_Workflow cluster_prep Sample Preparation (Cosmetic Cream) cluster_analysis HPLC-DAD Analysis Sample 1. Weigh 1.0g of Cream Dissolve 2. Dissolve in Methanol Sample->Dissolve pH_Adjust 3. Adjust pH to 7 Dissolve->pH_Adjust Centrifuge 4. Centrifuge pH_Adjust->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant SPE_Load 7. Load Sample Supernatant->SPE_Load SPE_Condition 6. Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash 8. Wash Cartridge SPE_Load->SPE_Wash SPE_Elute 9. Elute Analyte SPE_Wash->SPE_Elute Evaporate 10. Evaporate to Dryness SPE_Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 12. Inject into HPLC Reconstitute->Inject Separate 13. Chromatographic Separation Inject->Separate Detect 14. DAD Detection Separate->Detect Quantify 15. Quantify this compound Detect->Quantify GCMS_Workflow cluster_prep Sample Preparation (Wastewater) cluster_analysis GC-MS Analysis Sample 1. Collect 500mL Water Sample Spike 2. Add Internal Standard Sample->Spike LLE 3. Liquid-Liquid Extraction with DCM Spike->LLE Dry 4. Dry Organic Extract LLE->Dry Concentrate 5. Concentrate Extract Dry->Concentrate Derivatize 6. Derivatization (Optional) Concentrate->Derivatize Inject 7. Inject into GC-MS Derivatize->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. Mass Spectrometric Detection (SIM) Separate->Detect Quantify 10. Quantify this compound Detect->Quantify

References

A Comparative Guide to the Quantification of Pentyl 4-hydroxybenzoate: Cross-Validation of Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Pentyl 4-hydroxybenzoate (Pentylparaben), a widely used preservative in pharmaceuticals and cosmetics, is crucial for ensuring product quality, safety, and regulatory compliance. This guide provides a comparative analysis of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is a synthesis of published experimental data to aid researchers in selecting the most appropriate method for their specific application.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the quantification of parabens using HPLC, GC-MS, and UV-Vis Spectrophotometry. While data specific to this compound is prioritized, values for other common parabens are included to provide a broader context of each technique's capabilities.

Analytical TechniqueAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UV/DAD Methyl, Ethyl, Propyl, Butylparaben>0.9999---[1]
Methyl, Ethyl, Propyl, Butylparaben>0.997---[2]
Methyl, Propylparaben>0.9995--~100[3]
Methyl, Ethyl, Propyl, Butylparaben-0.15, 0.13, 0.12, 0.12 µg/mL5.00, 7.95, 8.17, 8.30 ppm>87[4]
GC-MS Methyl, Isopropyl, n-Propyl, Butyl, Benzylparaben-0.64 - 4.12 ng/L->79 (except Methylparaben)[5]
Methyl, Ethyl, Propyl, Butylparaben>0.993---[6]
UV-Vis Spectrophotometry Methylparaben0.99400.3095 µg/mL0.9378 µg/mL-[7]
Methylparaben-0.0065 µg/mL0.02 µg/mL-[8]

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for the validation of an analytical method for this compound quantification.

Analytical Method Validation Workflow cluster_Planning 1. Method Development & Planning cluster_Execution 2. Experimental Execution cluster_Validation 3. Method Validation cluster_Application 4. Routine Application A Define Analytical Requirements (Analyte, Matrix, Concentration Range) B Select Analytical Technique (HPLC, GC-MS, UV-Vis) A->B C Develop Initial Method Parameters B->C D Prepare Standards & Samples C->D E Instrumental Analysis D->E F Data Acquisition E->F G Linearity & Range F->G H Accuracy & Precision F->H I Specificity & Selectivity F->I J LOD & LOQ F->J K Robustness F->K L Routine Sample Analysis G->L H->L I->L J->L K->L M Quality Control L->M

Caption: General workflow for analytical method validation.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a composite based on methodologies for paraben analysis.[1][2][3][9]

1. Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., Agilent Zorbax SB C-18, Waters Cortecs C18).[1][2]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • This compound standard.

  • Methanol (for sample extraction).

  • 0.45 µm nylon membrane filters.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture.[3] Some methods may use additives like 0.1% orthophosphoric acid.[1]

  • Flow Rate: Typically 0.8 to 1.0 mL/min.[1][3]

  • Column Temperature: Maintained at approximately 35°C.[1]

  • Detection Wavelength: 254 nm.[1][3]

  • Injection Volume: 10 µL.[1]

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent like acetonitrile or methanol to a known concentration (e.g., 0.25 mg/mL).[9]

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The extraction procedure will vary based on the sample matrix (e.g., cream, solution). A common approach involves extraction with methanol or another suitable organic solvent, followed by sonication and filtration through a 0.45 µm filter before injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for the analysis of parabens.[5][6]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole MS).[6]

  • Capillary column suitable for semi-volatile compounds (e.g., BP-5).[6]

2. Reagents and Materials:

  • This compound standard.

  • Solvents for extraction (e.g., diethyl ether).

  • Anhydrous sodium sulfate.

  • Derivatizing agent (optional, e.g., acetic anhydride), though some methods are direct.[5][6]

3. GC-MS Conditions:

  • Injector Temperature: Typically around 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 25°C/min, and holding for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Ionization Mode: Electron Impact (EI).[6]

  • Mass Analyzer: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

4. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions for the calibration curve.

  • Sample Preparation: Liquid-liquid extraction is a common technique. For instance, an aqueous sample can be extracted multiple times with diethyl ether. The organic phases are then combined, dried over anhydrous sodium sulfate, and concentrated before injection.[6] Derivatization may be performed to improve volatility and chromatographic performance.[5]

UV-Vis Spectrophotometry

This is a generalized protocol for the quantification of a substance with a chromophore, such as this compound.[7][8][10]

1. Instrumentation:

  • UV-Vis Spectrophotometer (double beam is recommended).[7]

  • Matched quartz cuvettes (1 cm path length).

2. Reagents and Materials:

  • This compound standard.

  • Solvent (e.g., methanol, ethanol) that does not absorb in the analytical wavelength range.[7]

3. Measurement Procedure:

  • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound and scan across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For many parabens, this is around 254 nm.[7]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax, using the solvent as a blank. Plot a graph of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.[10]

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh the this compound standard and dissolve it in the chosen solvent to a known concentration.

  • Calibration Standards: Prepare a series of dilutions from the stock solution.

  • Sample Preparation: The sample containing this compound needs to be dissolved in the same solvent used for the standards. The sample may require extraction and filtration to remove any interfering substances that may absorb at the analytical wavelength.

Logical Relationship of Analytical Techniques

The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix.

Analytical Technique Selection cluster_Considerations Key Considerations cluster_Techniques Analytical Techniques A Analytical Goal: this compound Quantification B Sample Matrix Complexity A->B C Required Sensitivity (LOD/LOQ) A->C D Need for Confirmatory Identification A->D E UV-Vis Spectrophotometry (Simple, Rapid, Lower Selectivity) B->E Low F HPLC (Good Selectivity & Sensitivity, Widely Applicable) B->F Moderate to High G GC-MS (High Selectivity & Sensitivity, Confirmatory) B->G High C->E Moderate C->F High C->G Very High D->E No D->F Limited D->G Yes

Caption: Factors influencing the selection of an analytical technique.

References

A Comparative Guide to the Inter-Laboratory Analysis of Pentyl 4-hydroxybenzoate and Other Parabens

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Performance of Analytical Methods for Paraben Analysis

The following tables summarize the performance characteristics of the most common analytical techniques for the determination of various parabens. This data, gathered from multiple studies, provides a benchmark for what can be expected in terms of sensitivity and precision.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Analyte(s)MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRelative Standard Deviation (RSD)Reference
Methyl, Ethyl, Propyl, Butyl ParabenRP-capillary HPLC-DAD0.009 - 0.061 µg/mL0.031 - 0.203 µg/mL10 - 200 µg/mL< 3.5%[1][2]
Methyl, Ethyl, Propyl, Butyl ParabenHPLC-UV2 - 5 µg/L->0.989 (r²)4.1 - 6.3%[3]
Methyl, Ethyl, Propyl, Butyl, Isopropyl, Benzyl ParabenHPLC-FD0.29 - 0.32 µg/mL0.88 - 0.97 µg/mL0.50 - 10.00 µg/mL-[4]
Methyl, Propyl ParabenHPLC-UV0.001%---[5]
Methyl, Ethyl, Propyl ParabenRP-HPLC--R² > 0.9995< 0.21%[6]

Table 2: Gas Chromatography (GC) and Other Methods

Analyte(s)MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRelative Standard Deviation (RSD)Reference
Methyl, Ethyl, Propyl, Butyl ParabenGC-MS/MS-->0.995 (r²)-[7]
ParabensGC-MS0.01 - 0.2 µg/L->0.995 (r²)3.9 - 6.0%[3]
Methyl, Ethyl, Propyl, Butyl ParabenMEC0.07 - 0.1 µg/mL---[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are typical protocols for the analysis of parabens using HPLC-UV and GC-MS.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is widely used for the analysis of parabens in various matrices, including pharmaceuticals and cosmetics.[5][8]

1. Sample Preparation (for a cream or gel matrix):

  • Weigh accurately about 1 gram of the sample into a 50 mL volumetric flask.

  • Add 25 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Sonicate for 15-20 minutes to ensure complete extraction of the parabens.

  • Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) or a gradient elution with acetonitrile and water.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection: UV detector set at a wavelength of 254 nm or 280 nm.[2][9]

3. Quantification:

  • Prepare a series of standard solutions of the target parabens in the mobile phase.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample and determine the concentration of the parabens from the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, especially for complex matrices.[3][9]

1. Sample Preparation and Derivatization:

  • Follow a similar extraction procedure as for HPLC.

  • Derivatization (if necessary): Although some methods allow for direct analysis, derivatization can improve the volatility and chromatographic behavior of parabens. A common derivatizing agent is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Evaporate a portion of the extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 200 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500 or selected ion monitoring (SIM) for higher sensitivity.

3. Quantification:

  • Use an internal standard (e.g., a deuterated analog of the target paraben) added at the beginning of the sample preparation.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Mandatory Visualization

The following diagrams illustrate the general workflow of an inter-laboratory comparison study, a critical process for ensuring the quality and comparability of analytical data across different laboratories.

Interlaboratory_Comparison_Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis and Reporting P1 Define Study Objectives (e.g., assess lab proficiency) P2 Select Test Material (e.g., spiked cosmetic cream) P1->P2 P3 Prepare and Homogenize Test Samples P2->P3 P4 Verify Homogeneity and Stability of Samples P3->P4 E1 Distribute Samples to Participating Laboratories P4->E1 E2 Laboratories Perform Analysis (following specified protocol) E1->E2 E3 Laboratories Submit Results to Coordinator E2->E3 A1 Statistical Analysis of Results (e.g., z-scores, Horwitz ratio) E3->A1 A2 Evaluate Laboratory Performance A1->A2 A3 Prepare and Distribute Final Report A2->A3

Caption: Workflow of a typical inter-laboratory comparison study.

Logical_Relationship_Analytical_Methods cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_detection Detection Methods Sample Cosmetic/Pharmaceutical Product (containing Pentyl 4-hydroxybenzoate) Extraction Extraction (LLE, SPE, SPME, DLLME) Sample->Extraction Cleanup Clean-up / Derivatization (optional) Extraction->Cleanup HPLC HPLC (High-Performance Liquid Chromatography) Extraction->HPLC GC GC (Gas Chromatography) Extraction->GC Cleanup->HPLC Cleanup->GC HPLC_Detectors UV/Vis DAD Fluorescence MS HPLC->HPLC_Detectors GC_Detectors FID MS/MS GC->GC_Detectors

Caption: Logical relationships in the analysis of parabens.

References

"In vivo versus in vitro correlation of Pentyl 4-hydroxybenzoate's biological effects"

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Biological Effects of Pentyl 4-hydroxybenzoate: In Vivo vs. In Vitro Correlation

This compound, also known as pentylparaben, is an alkyl ester of p-hydroxybenzoic acid. Parabens are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. However, concerns have been raised regarding their potential endocrine-disrupting effects, particularly their estrogenic activity. This guide provides a comparative analysis of the biological effects of this compound as observed in in vivo (within a living organism) and in vitro (in a controlled laboratory environment) studies.

It is important to note that while there is a body of in vitro data available for pentylparaben, specific in vivo studies on this particular compound are limited. Consequently, some of the in vivo effects are inferred from the well-established trend of increasing estrogenic activity with longer alkyl chain length observed in other parabens such as methyl-, ethyl-, propyl-, and butylparaben. The European Union has banned the use of pentylparaben in cosmetic products, and the Scientific Committee on Consumer Safety (SCCS) has stated that a human risk assessment could not be finalized due to a lack of sufficient data[1][2].

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from various studies to facilitate a comparison between the in vivo and in vitro biological effects of this compound and related parabens.

Table 1: In Vitro Estrogenic Activity of Parabens

CompoundAssay TypeCell LineEndpointResult
Pentylparaben Estrogen Receptor (ER) Binding-Binding AffinityBinds to the estrogen receptor[3]
MethylparabenCell ProliferationMCF-7EC₅₀~10⁻⁵ M[4]
EthylparabenCell ProliferationMCF-7EC₅₀~5 x 10⁻⁶ M[4]
PropylparabenCell ProliferationMCF-7EC₅₀~2 x 10⁻⁶ M[4]
ButylparabenCell ProliferationMCF-7EC₅₀~10⁻⁶ M[4]
IsobutylparabenERα Competitive BindingMCF-7IC₅₀6.0 x 10⁻⁶ M[5]
IsobutylparabenERβ Competitive Binding-IC₅₀5.0 x 10⁻⁶ M[5]

Table 2: In Vivo Estrogenic Activity of Parabens (Uterotrophic Assay)

CompoundSpeciesRoute of AdministrationLowest Observed Effect Dose (LOED)Reference
MethylparabenRatOralInactive up to 100 mg/kg[6][7]
EthylparabenRatOralInactive up to 1000 mg/kg[6]
PropylparabenMouse (Ovariectomized)Subcutaneous65 mg/kg[6]
ButylparabenRat (Immature)SubcutaneousWeak positive response[7]
BenzylparabenRat (Immature)Intragastric0.16 mg/kg[8]
Pentylparaben --Data not available -

Table 3: In Vitro Antimicrobial Activity of Parabens

CompoundMicroorganismEndpointConcentration
MethylparabenStaphylococcus aureusMIC4 mg/ml
MethylparabenEscherichia coliMIC2 mg/ml
MethylparabenAspergillus nigerMIC1 mg/ml
MethylparabenCandida albicansMIC1 mg/ml
PropylparabenGeneral Bacteria-More active than methylparaben

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Uterotrophic Assay

The uterotrophic assay is a standardized in vivo method to assess the estrogenic activity of a chemical.

  • Animal Model: Immature or ovariectomized adult female rodents (rats or mice) are used. Ovariectomy removes the endogenous source of estrogens.

  • Dosing: The test substance (e.g., a paraben) is administered to the animals, typically for three consecutive days, via oral gavage or subcutaneous injection. A positive control group receiving a known estrogen (e.g., 17β-estradiol) and a vehicle control group are included.

  • Endpoint: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are excised and weighed. An increase in uterine weight compared to the vehicle control group indicates an estrogenic effect.

  • Histology: The uterine tissue may also be processed for histological examination to observe changes in the luminal and glandular epithelium and the myometrium[6].

Estrogen Receptor (ER) Binding Assay

This in vitro assay measures the ability of a test compound to bind to the estrogen receptor.

  • Receptor Source: Estrogen receptors (ERα and ERβ) can be obtained from various sources, including cytosolic extracts of estrogen-sensitive cells (e.g., MCF-7) or recombinant human ER proteins.

  • Competitive Binding: A fixed concentration of a radiolabeled estrogen (e.g., [³H]estradiol) is incubated with the receptor source in the presence of varying concentrations of the test compound.

  • Separation and Detection: After incubation, the receptor-bound and unbound radiolabeled estrogen are separated (e.g., by filtration or dextran-coated charcoal). The amount of radioactivity in the receptor-bound fraction is measured.

  • Data Analysis: A decrease in the binding of the radiolabeled estrogen in the presence of the test compound indicates competitive binding. The concentration of the test compound that inhibits 50% of the radiolabeled estrogen binding (IC₅₀) is determined. The relative binding affinity (RBA) is calculated by comparing the IC₅₀ of the test compound to that of a reference estrogen[5].

Cell Proliferation Assay

This in vitro assay assesses the ability of a compound to stimulate the growth of estrogen-dependent cells.

  • Cell Line: Human breast cancer cell lines that express the estrogen receptor, such as MCF-7, are commonly used[4].

  • Cell Culture: The cells are maintained in a culture medium depleted of estrogens.

  • Treatment: The cells are then treated with various concentrations of the test compound, a positive control (e.g., 17β-estradiol), and a vehicle control.

  • Endpoint Measurement: After a defined incubation period (e.g., 6 days), cell proliferation is measured using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting.

  • Data Analysis: The concentration of the test compound that produces a half-maximal proliferative response (EC₅₀) is calculated to determine its potency. To confirm the ER-mediated pathway, the assay can be repeated in the presence of an estrogen receptor antagonist (e.g., ICI 182,780), which should block the proliferative effect[4].

Mandatory Visualizations

Estrogen Receptor Signaling Pathway

The diagram below illustrates the general mechanism of action for estrogenic compounds, including parabens.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben This compound (Paraben) ER Estrogen Receptor (ER) Paraben->ER Binds to HSP Heat Shock Proteins Paraben_ER_complex Paraben-ER Complex HSP->ER Keeps ER inactive ERE Estrogen Response Element (ERE) on DNA Paraben_ER_complex->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Biological_Effects Biological Effects (e.g., Cell Proliferation) Transcription->Biological_Effects Leads to EstrogenicActivityWorkflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation and Risk Assessment ER_Binding Estrogen Receptor Binding Assay IVIVC In Vitro-In Vivo Correlation (IVIVC) ER_Binding->IVIVC Cell_Proliferation MCF-7 Cell Proliferation Assay Cell_Proliferation->IVIVC Reporter_Gene Reporter Gene Assay Reporter_Gene->IVIVC Uterotrophic_Assay Uterotrophic Assay in Rodents Uterotrophic_Assay->IVIVC Risk_Assessment Human Health Risk Assessment IVIVC->Risk_Assessment

References

A Comparative Guide to Certified Reference Materials for Pentyl 4-hydroxybenzoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of substances like Pentyl 4-hydroxybenzoate is paramount. This paraben is utilized as a preservative in a variety of products, including cosmetics, pharmaceuticals, and food.[1] The reliability of analytical data heavily depends on the quality of the reference materials used for instrument calibration and method validation. This guide provides an objective comparison of commercially available Certified Reference Materials (CRMs) for this compound and details the experimental protocols for its analysis.

Comparison of Certified Reference Materials

Choosing an appropriate CRM is a critical first step in any quantitative analysis. Key factors to consider include the provider's accreditations (such as ISO 17034 and ISO/IEC 17025), the certified purity of the material, and the format in which it is supplied. A comprehensive Certificate of Analysis (CoA) should accompany any CRM, providing detailed information on its characterization and traceability.[2]

SupplierProduct NameCAS NumberPurity/ConcentrationFormatStorageKey Applications
Sigma-Aldrich This compound, analytical standard6521-29-5≥98.0% (GC)Neat2-8°CQuantification in cosmetics, water, and urine samples.[1]
Cambridge Isotope Laboratories, Inc. n-Pentyl paraben (n-pentyl 4-hydroxybenzoate) (¹³C₆, 99%)2483734-97-8 (Labeled)1 mg/mL in Methanol, 98% Chemical Purity[3]SolutionRoom Temperature[3]Isotope dilution mass spectrometry, environmental and PPCP analysis.[3]
Thermo Scientific Chemicals n-Pentyl 4-hydroxybenzoate, 98%6521-29-5≥97.5% (Silylated GC)[4]Crystals or Powder[4]Not specifiedGeneral laboratory use.

Experimental Protocols for Analysis

The analysis of this compound is predominantly carried out using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a sample matrix using a certified reference material.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing CRM CRM Stock Solution (e.g., 1 mg/mL) Cal_Std Calibration Standards (Serial Dilution) CRM->Cal_Std Sample Sample Collection (e.g., Cosmetic, Water) Extraction Sample Extraction (e.g., LLE, SPE) Sample->Extraction Instrument Chromatographic Separation (HPLC or GC-MS) Extraction->Instrument Cal_Std->Instrument Detection Detection (UV or MS) Instrument->Detection Cal_Curve Calibration Curve Generation Detection->Cal_Curve Quant Quantification of This compound Detection->Quant Cal_Curve->Quant Report Final Report Quant->Report

General workflow for this compound analysis.
Comparison of Analytical Methods

Below is a summary of typical experimental conditions for HPLC and GC-MS methods that can be adapted for this compound analysis. While specific methods for this compound are not abundant in the provided results, protocols for other parabens can be readily modified.

ParameterHPLC Method 1 (General Parabens)[5]HPLC Method 2 (Multiple Preservatives)[6]GC-MS Method (General Analytes)[7]
Column ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 3.5 µm)Lichrospher 100 RP-18 (4.0 x 250 mm, 5 µm)HP-1MS or DB-35ms (30 m x 0.25 mm, 0.25 µm)
Mobile Phase / Carrier Gas Gradient of Water and MethanolGradient of Acetonitrile and BufferHelium (e.g., 1.2 mL/min)
Flow Rate 0.8 mL/minNot specified~1-2 mL/min
Temperature 40°C30°CTemperature program (e.g., 170°C initial, ramped to 325°C)
Detector UV at 254 nmUV at 258 nmMass Spectrometer (MS)
Injection Volume 5 µL10 µL1 µL (Split or Splitless)
Internal Standard (Optional) Not specifiedBenzophenone or Isopropyl 4-hydroxybenzoate[8]Not specified
Key Advantage Good separation of multiple parabens in a short time.[5]Simultaneous separation of six different preservatives.[6]High specificity and sensitivity due to mass analysis.

References

A Comparative Analysis of Pentylhydroxybenzoate Isomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Physicochemical Properties, Biological Activities, and Toxicological Profiles of n-Pentyl, Isopentyl, Neopentyl, and sec-Pentyl p-Hydroxybenzoate

The isomers of pentyl p-hydroxybenzoate, commonly known as pentylparabens, are utilized as preservatives in a variety of pharmaceutical and cosmetic products due to their antimicrobial properties. However, concerns regarding their potential endocrine-disrupting activities necessitate a thorough comparative analysis. This guide provides a detailed examination of the available experimental data on the isomers of pentylhydroxybenzoate to assist researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties

Table 1: Comparative Physicochemical Properties of Pentylhydroxybenzoate Isomers

Propertyn-Pentyl p-HydroxybenzoateIsopentyl p-HydroxybenzoateNeopentyl p-Hydroxybenzoatesec-Pentyl p-Hydroxybenzoate
Molecular Formula C₁₂H₁₆O₃C₁₂H₁₆O₃C₁₂H₁₆O₃C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol [1]208.25 g/mol [1]208.25 g/mol 208.25 g/mol
CAS Number 6521-29-5[2]6521-30-8[1]Data not availableData not available
Appearance White crystalline solidColorless to pale yellow liquid[3]Data not availableData not available
LogP (octanol/water) ~3.8~3.8[1]Data not availableData not available
Water Solubility Slightly solubleSlightly solubleData not availableData not available
Biological Activity

The biological activities of pentylhydroxybenzoate isomers, particularly their antimicrobial and estrogenic effects, are of significant interest. The structure of the alkyl side chain plays a crucial role in determining the potency of these effects.

Parabens, including the pentyl isomers, exhibit broad-spectrum antimicrobial activity against bacteria and fungi, which is the basis for their use as preservatives.[3] The antimicrobial efficacy is generally observed to increase with the length of the alkyl chain.

Table 2: Comparative Antimicrobial Activity of Pentylhydroxybenzoate Isomers

IsomerTarget OrganismsEfficacy
n-Pentyl p-Hydroxybenzoate Bacteria, FungiEffective preservative
Isopentyl p-Hydroxybenzoate Bacteria, Fungi, Yeasts[3]Exhibits antimicrobial properties, making it a candidate for use as a preservative.[3]
Neopentyl p-Hydroxybenzoate Data not availableData not available
sec-Pentyl p-Hydroxybenzoate Data not availableData not available

Note: Specific minimum inhibitory concentration (MIC) values for a direct comparison of all pentyl isomers against a standardized panel of microorganisms are not consistently reported in the literature.

A significant concern with parabens is their potential to act as endocrine disruptors by mimicking the action of estrogen.[4] Studies have shown that the estrogenic activity of parabens is related to the structure of their alkyl side chain, with branched-chain isomers sometimes exhibiting higher potency than their linear counterparts. For instance, isobutylparaben has been shown to have a higher estrogenic activity than n-butylparaben.[5][6] While direct comparative studies on all pentyl isomers are limited, it is plausible that a similar trend could be observed.

Table 3: Comparative Estrogenic Activity of Pentylhydroxybenzoate Isomers

IsomerEstrogenic Activity
n-Pentyl p-Hydroxybenzoate Potent estrogenic activity among linear parabens.
Isopentyl p-Hydroxybenzoate Potential to mimic estrogen and disrupt hormonal balance.[3]
Neopentyl p-Hydroxybenzoate Data not available
sec-Pentyl p-Hydroxybenzoate Data not available
Toxicological Profile

The toxicity of parabens is a key consideration for their use in consumer products. In vitro studies using human cell lines are often employed to assess potential toxicity.

Table 4: Comparative In Vitro Toxicity of Pentylhydroxybenzoate Isomers

IsomerCell LineEndpointResult
n-Pentyl p-Hydroxybenzoate Data not availableData not availableData not available
Isopentyl p-Hydroxybenzoate Data not availableData not availableData not available
Neopentyl p-Hydroxybenzoate Data not availableData not availableData not available
sec-Pentyl p-Hydroxybenzoate Data not availableData not availableData not available

Note: While general toxicity data for parabens exists, specific comparative in vitro toxicity data for all pentyl isomers is limited. Studies on other parabens suggest that cytotoxicity can increase with the length and branching of the alkyl chain.[7]

Experimental Protocols

Estrogenic Activity Assessment: Yeast Two-Hybrid Assay

The yeast two-hybrid (Y2H) assay is a common method to screen for estrogenic activity.

  • Principle: This assay utilizes genetically engineered yeast cells that express the human estrogen receptor (ERα or ERβ). When an estrogenic compound binds to the ER, it induces a conformational change that leads to the activation of a reporter gene (e.g., lacZ, which produces β-galactosidase). The activity of the reporter enzyme is then measured, typically through a colorimetric reaction.[6]

  • Procedure:

    • Yeast cells are cultured in a suitable medium.

    • The cells are then exposed to various concentrations of the test compound (e.g., pentylhydroxybenzoate isomers). 17β-estradiol is used as a positive control.

    • After an incubation period, the cells are lysed, and the activity of the reporter enzyme is quantified.

    • The estrogenic activity of the test compound is determined by comparing its ability to induce the reporter gene with that of the positive control.[6]

Estrogenic_Activity_Signaling_Pathway cluster_cell Target Cell Paraben Paraben ER Estrogen Receptor Paraben->ER Binds HSP Heat Shock Protein ER->HSP Dissociates from Dimerization Dimerization ER->Dimerization ERE Estrogen Response Element Dimerization->ERE Binds to Transcription Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cellular_Response Cellular Response Protein_Synthesis->Cellular_Response

Caption: Generalized signaling pathway for the estrogenic activity of parabens.

Antimicrobial Efficacy Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Principle: A series of dilutions of the test compound are prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth of the microorganisms is observed after an incubation period.

  • Procedure:

    • A stock solution of the pentylhydroxybenzoate isomer is prepared and serially diluted in a multi-well plate containing a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[8]

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25°C for fungi) for a specified period (e.g., 24-48 hours).

    • The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity or growth.[9]

Antimicrobial_Efficacy_Workflow Start Start Prepare_Isomer_Stock Prepare Stock Solution of Pentylhydroxybenzoate Isomer Start->Prepare_Isomer_Stock Serial_Dilution Perform Serial Dilutions in Microplate Prepare_Isomer_Stock->Serial_Dilution Inoculate Inoculate with Standardized Microorganism Serial_Dilution->Inoculate Incubate Incubate at Appropriate Temperature Inoculate->Incubate Observe_Growth Observe for Visible Growth (Turbidity) Incubate->Observe_Growth Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for determining the antimicrobial efficacy of pentylhydroxybenzoate isomers.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.

  • Procedure:

    • Human cell lines (e.g., HaCaT keratinocytes, HepG2 liver cells) are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the pentylhydroxybenzoate isomers for a defined period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated to allow formazan formation.

    • A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells.

Conclusion

The available data indicates that the isomeric form of pentylhydroxybenzoate influences its biological properties. While n-pentyl and isopentyl p-hydroxybenzoate are the most studied, there is a significant lack of publicly available data for neopentyl and sec-pentyl p-hydroxybenzoate. The general trend observed with other parabens suggests that branched-chain isomers may exhibit increased estrogenic activity. Further research is imperative to conduct direct comparative studies on all pentylhydroxybenzoate isomers to fully characterize their physicochemical properties, biological activities, and toxicological profiles. This will enable a more comprehensive risk assessment and inform the selection of safer alternatives in pharmaceutical and cosmetic formulations.

References

Safety Operating Guide

Personal protective equipment for handling Pentyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling Pentyl 4-hydroxybenzoate, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment.

This compound is classified as a skin and eye irritant.[1][2] Proper personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure.

Personal Protective Equipment (PPE) Requirements

A comprehensive assessment of the specific laboratory operations is necessary to determine the appropriate level of PPE.[3][4][5] The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Purpose
Eye and Face Protection Safety glasses with side shields (minimum) or chemical safety goggles.[6][7] A face shield may be required for splash hazards.[8]Protects against splashes and airborne particles.
Hand Protection Nitrile or Neoprene gloves are recommended for incidental contact. For prolonged contact, thicker, chemical-resistant gloves should be used. Always inspect gloves before use and remove them correctly to avoid skin contamination.[8][9]Prevents skin contact and irritation.
Body Protection A standard laboratory coat is required.[3][8] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to avoid dust formation.[6][9] If a fume hood is not available and dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or higher) should be used.[1][10][11][12]Prevents inhalation of airborne particles and vapors.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the essential steps for safe handling.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Prepare a designated handling area, preferably in a fume hood. gather_materials 2. Gather all necessary materials and equipment. prep_area->gather_materials don_ppe 3. Don appropriate PPE as per the table above. gather_materials->don_ppe weigh_transfer 4. Carefully weigh and transfer the chemical, avoiding dust generation. don_ppe->weigh_transfer dissolve 5. If dissolving, add the solid to the solvent slowly. weigh_transfer->dissolve decontaminate 6. Decontaminate all surfaces and equipment. dissolve->decontaminate doff_ppe 7. Doff PPE in the correct order to prevent self-contamination. decontaminate->doff_ppe wash_hands 8. Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Operational Workflow Diagram

Disposal Plan: Safe Management of this compound Waste

Proper disposal of chemical waste is critical for environmental protection and laboratory safety. All waste contaminated with this compound must be treated as hazardous waste.

Waste Type Container Labeling Storage Disposal Method
Solid Waste (e.g., contaminated gloves, weigh paper, paper towels)A designated, sealed, and clearly labeled hazardous waste container.[13]"Hazardous Waste," "this compound," and the date.Store in a designated satellite accumulation area away from incompatible materials.[8][14]Arrange for pickup and disposal by a licensed hazardous waste management company.[13]
Liquid Waste (e.g., solutions containing this compound)A designated, sealed, and clearly labeled hazardous waste container compatible with the solvent used.[13]"Hazardous Waste," "this compound," list all chemical constituents and approximate percentages, and the date.[14]Store in a designated satellite accumulation area with secondary containment.[13][14]Arrange for pickup and disposal by a licensed hazardous waste management company.[13]
Empty Containers The original container.Deface the original label.Triple rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, and then dispose of the container as non-hazardous waste, or follow institutional guidelines.[8]

The following diagram outlines the logical steps for the proper disposal of waste generated from handling this compound.

Disposal Plan for this compound Waste cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal segregate 1. Segregate waste at the point of generation (solid vs. liquid). container 2. Place waste in appropriate, labeled, and sealed containers. segregate->container storage 3. Store in a designated satellite accumulation area. container->storage disposal_pickup 4. Arrange for pickup by a licensed hazardous waste contractor. storage->disposal_pickup

Waste Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.